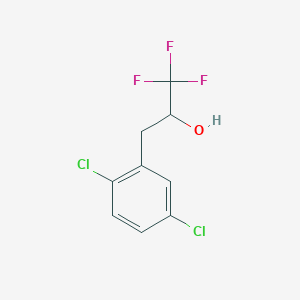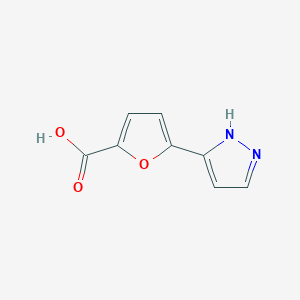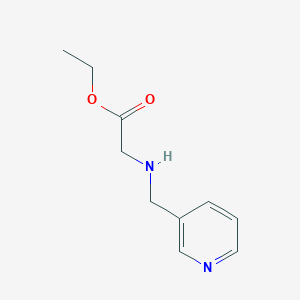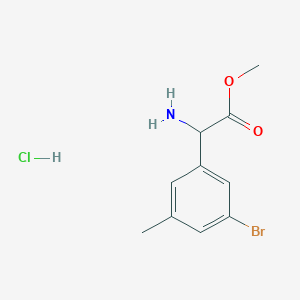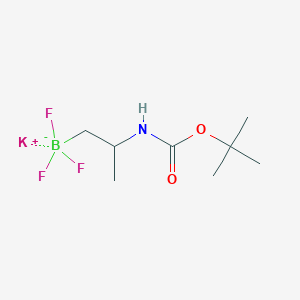
Potassium (2-((tert-butoxycarbonyl)amino)propyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H16BF3NO2K and a molecular weight of 265.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, a tert-butyl carbamate group, and a potassium ion. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
tert-butyl carbamate+boron trifluoride+potassium base→potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a high-purity form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted boron compounds, while hydrolysis can produce tert-butyl carbamate and boronic acid derivatives .
Applications De Recherche Scientifique
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research on boron-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a propyl group.
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate: Contains a prop-2-en-1-yl group instead of a propyl group.
Uniqueness
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds. Its trifluoroborate group offers unique properties for forming stable complexes, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H16BF3KNO2 |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-6(5-9(10,11)12)13-7(14)15-8(2,3)4;/h6H,5H2,1-4H3,(H,13,14);/q-1;+1 |
Clé InChI |
VJNGBLLUDQOJIK-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


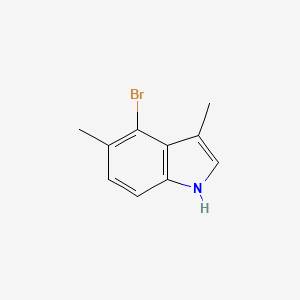

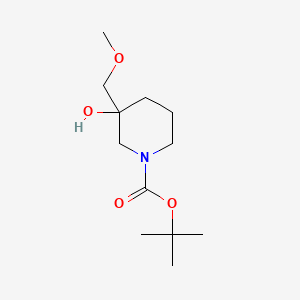
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)

